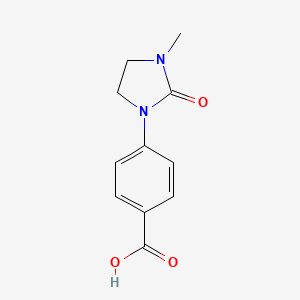![molecular formula C14H18ClN3O4 B1422356 6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate CAS No. 1334529-08-6](/img/structure/B1422356.png)
6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate
Übersicht
Beschreibung
Compounds like “6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate” belong to a class of chemicals known as N-heterocyclic carbenes (NHCs). NHCs are organic compounds featuring a nitrogen atom in a heterocyclic ring . They are widely used in chemistry due to their ability to act as strong σ-donors and π-acceptors, making them excellent ligands for transition metal catalysts .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an imidazolium salt with a base to generate the carbene . The exact synthesis process can vary depending on the specific compound and the desired end product .Molecular Structure Analysis
The molecular structure of these compounds typically features a five-membered ring containing two nitrogen atoms . The phenyl rings of the 2,4,6-trimethylphenyl groups are often staggered with respect to the imidazolium ring .Chemical Reactions Analysis
NHCs are known to participate in a variety of chemical reactions. They can act as catalysts, facilitating reactions without being consumed in the process . The exact reactions that “this compound” participates in would depend on its specific structure and the conditions under which it is used.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Similar compounds are often solids at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Triazolium Salt Synthesis: This chemical is involved in the synthesis of various triazolium salts. For instance, its derivative, N-Mesityl carbene, is used in stereoselective annulations and reactive pathways, showing the compound's significance in organic synthesis and chemical transformations (Struble & Bode, 2011).
Chemical Reactions and Transformations
- Heterocyclic Compounds Ring Transformations: This compound is instrumental in studying the ring transformations of heterocyclic compounds, particularly in reactions involving triarylpyrylium salts, illustrating its importance in the development of new heterocyclic structures (Zimmermann, 2004).
Derivative Synthesis
- Pyrrolotriazepine Derivatives: The synthesis of pyrrolotriazepine derivatives, which are important in various chemical studies, involves the use of this compound. These derivatives are synthesized through a multi-step process starting from pyrrole, demonstrating the compound's utility in complex chemical syntheses (Menges et al., 2013).
Sensing Applications
- Fluorescence Chemosensor Development: This chemical plays a role in developing fluorescence chemosensors, particularly for the specific sensing of ions like acetate and fluorine. This showcases its application in creating sensitive and specific sensors for biological and environmental monitoring (Wang et al., 2021).
Catalysis and Complex Formation
- Rhodium Complex Synthesis: The compound is used in the synthesis of Rhodium(I) 4-(Dialkylamino)triazol-5-ylidene complexes, highlighting its role in the formation of catalytically active complexes, which can have implications in catalysis and industrial chemical processes (Ros et al., 2008).
Biomedical Research
- Cytotoxic Activity Investigation: Derivatives of this compound are studied for their cytotoxic activity, underlining its potential application in biomedical research, particularly in drug discovery and the development of therapeutic agents (Azab et al., 2017).
Wirkmechanismus
Mode of Action
Compounds containing the imidazole and triazole moieties are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
Compounds containing the imidazole and triazole moieties have been reported to influence a variety of biochemical pathways .
Result of Action
Compounds containing the imidazole and triazole moieties have been reported to show a broad range of biological activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N3.ClHO4/c1-10-7-11(2)14(12(3)8-10)17-9-16-6-4-5-13(16)15-17;2-1(3,4)5/h7-9H,4-6H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDOZOIYYGPFSI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3CCCC3=N2)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334529-08-6 | |
| Record name | 6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1422280.png)











